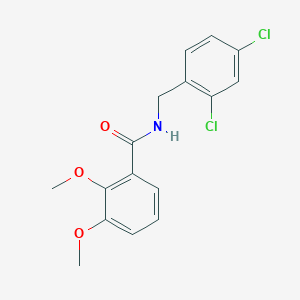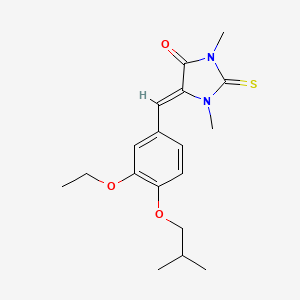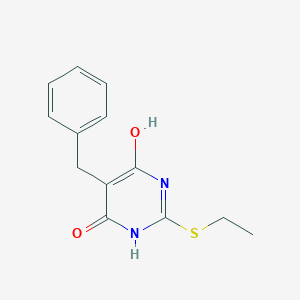
2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as NPBTH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C14H11N5O2.
Mecanismo De Acción
The mechanism of action of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic properties of the molecule, which leads to a change in its fluorescence properties. The exact mechanism of complex formation and its effect on the fluorescence properties of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone are the subject of ongoing research.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. However, it has been shown to exhibit low toxicity in laboratory experiments, indicating that it may have potential applications in biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its high selectivity and sensitivity towards certain metal ions, making it an attractive candidate for the development of metal ion sensors. It also exhibits good electron-transport properties, making it a promising material for the development of organic electronic devices.
However, one of the limitations of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its relatively low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of research could be the development of new metal ion sensors based on 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone with improved selectivity and sensitivity. Another area of research could be the development of new organic electronic devices using 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone as a key component.
Additionally, further research is needed to fully understand the mechanism of action of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone and its potential applications in biomedical research. This could include studies on the toxicity of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a chemical compound with potential applications in various scientific fields. Its high selectivity and sensitivity towards certain metal ions make it an attractive candidate for the development of metal ion sensors, while its good electron-transport properties make it a promising material for the development of organic electronic devices. Further research is needed to fully understand its mechanism of action and its potential applications in biomedical research.
Métodos De Síntesis
2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized through the reaction of 2-nitrobenzaldehyde and 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone as the final product. The synthesis of 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of fluorescent sensors for the detection of metal ions. 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit high selectivity and sensitivity towards certain metal ions, such as copper and iron, making it an attractive candidate for the development of metal ion sensors.
In addition to its use as a fluorescent sensor, 2-nitrobenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential applications in the field of organic electronics. It has been shown to exhibit good electron-transport properties, making it a promising material for the development of organic electronic devices such as field-effect transistors and solar cells.
Propiedades
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-22(24)15-9-5-4-8-13(15)10-17-20-16-19-14(11-18-21-16)12-6-2-1-3-7-12/h1-11H,(H,19,20,21)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIYTVUKZNDCRA-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-5-phenyl-1,2,4-triazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)

![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)


![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)
